![molecular formula C9H9N3O2 B1612989 methyl 4-amino-1H-indazole-1-carboxylate CAS No. 581812-76-2](/img/structure/B1612989.png)
methyl 4-amino-1H-indazole-1-carboxylate
Overview
Description
Methyl 4-amino-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the reaction of methyl 2-cyanoacetate with hydrazine hydrate in the presence of a catalyst can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized indazoles.
Scientific Research Applications
Chemical Synthesis
Methyl 4-amino-1H-indazole-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it an important intermediate in organic synthesis.
Key Reactions:
- Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.
- Reduction: The carboxylate group can be reduced to form alcohol derivatives.
- Substitution: The amino group can engage in nucleophilic substitution reactions to generate various derivatives.
Common Reagents:
Reaction Type | Reagents Used |
---|---|
Oxidation | Potassium permanganate (KMnO4) |
Reduction | Lithium aluminum hydride (LiAlH4) |
Substitution | Alkyl halides or acyl chlorides |
Biological Applications
The compound has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. Indazole derivatives, including those derived from this compound, have shown promise in various biological assays.
Biological Activities:
- Antimicrobial Properties: Studies indicate that indazole derivatives exhibit antibacterial and antifungal activities. For instance, some derivatives have been evaluated for their effectiveness against Candida species, demonstrating significant anticandidal activity .
- Anti-inflammatory Effects: Research has highlighted the anti-inflammatory potential of indazole derivatives synthesized from this compound, with some showing weak to moderate anti-inflammatory effects in animal models .
Pharmacological Research
This compound is being explored as a lead compound for drug development. Its derivatives are under investigation for their pharmacological properties, particularly concerning their interactions with biological systems.
Pharmacokinetics and Mechanism of Action:
While detailed pharmacokinetic data are still limited, initial studies suggest that the compound may interact with multiple biological targets due to its structural features. Its mechanism of action remains an area of active research, with ongoing studies aimed at elucidating its effects on various biochemical pathways .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the production of drugs targeting specific diseases. Its versatility as a chemical intermediate makes it valuable for synthesizing new therapeutic agents.
Applications in Drug Development:
- Used as a precursor for synthesizing novel drugs with potential applications in treating infections and inflammatory diseases.
- Investigated for its role in developing agrochemicals due to its biological activity profile.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study Highlights:
- Anticandidal Activity Evaluation: A series of indazole derivatives were synthesized from this compound and tested against various Candida strains, revealing promising results that suggest potential therapeutic applications .
- Anti-inflammatory Screening: Derivatives exhibited varying degrees of anti-inflammatory activity in animal models, indicating their potential for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism by which methyl 4-amino-1H-indazole-1-carboxylate exerts its effects involves interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxy-1H-indazole-3-carboxylate
- 3-amino-1H-indazole-1-carboxamides
- 1H-indole-2-carboxylate derivatives
Uniqueness
Methyl 4-amino-1H-indazole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl 4-amino-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C9H10N4O2
- Molecular Weight: 194.20 g/mol
- IUPAC Name: this compound
This compound features an indazole core substituted with an amino group and a carboxylate ester, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, it may inhibit kinases involved in cancer progression.
- Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
The precise mechanism often depends on the specific target enzyme or receptor involved.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT116 (Colon) | 0.64 | |
KMS-12 BM (Multiple Myeloma) | 1.40 | |
SNU16 (Gastric) | 0.77 |
These values suggest that the compound has potent antiproliferative effects, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
This compound also shows antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although specific IC50 values are less documented compared to its anticancer activity.
Case Studies and Research Findings
Several studies highlight the biological activities of this compound:
-
Study on Enzyme Inhibition:
A study demonstrated that this compound effectively inhibited specific kinases implicated in tumor growth, suggesting its potential as a therapeutic agent in oncology . -
Antiproliferative Effects:
In vivo experiments using mouse models showed that this compound could significantly reduce tumor size in xenograft models, further supporting its anticancer potential . -
Structure-Activity Relationship (SAR):
Research into SAR revealed that modifications to the indazole ring could enhance potency against certain targets, indicating pathways for optimizing the compound for therapeutic use .
Properties
IUPAC Name |
methyl 4-aminoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-2-3-7(10)6(8)5-11-12/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUKTYPOFBOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC(=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621831 | |
Record name | Methyl 4-amino-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581812-76-2 | |
Record name | Methyl 4-amino-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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